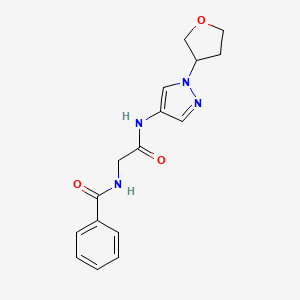

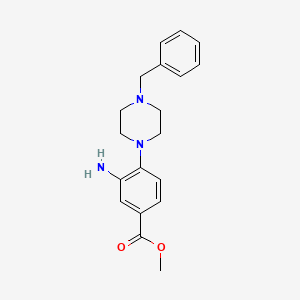

![molecular formula C18H18N4O3S B2499812 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide CAS No. 900005-30-3](/img/structure/B2499812.png)

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a derivative of thioacetamide, featuring a pyrimidine ring system. This class of compounds has been studied for various properties, including their crystal structures and potential as antiviral agents. The related compounds discussed in the provided papers feature a pyrimidine ring inclined to an aromatic ring system, which is a common structural motif in this class of molecules .

Synthesis Analysis

Although the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized and characterized using spectroscopic methods such as FT-IR and FT-Raman spectra. The synthesis typically involves creating a thioacetamide bridge between a pyrimidine ring and an aromatic ring, which in the case of the related compounds, results in a folded conformation stabilized by intramolecular hydrogen bonding .

Molecular Structure Analysis

The molecular structure of related compounds shows a folded conformation around the methylene carbon atom of the thioacetamide bridge. The pyrimidine ring is inclined at various angles to the aromatic ring, which can influence the molecule's intermolecular interactions and stability. Intramolecular N—H∙∙∙N hydrogen bonds are a key feature that stabilizes this conformation .

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving the compound . However, the structural analysis and synthesis of similar compounds suggest that the thioacetamide group could be reactive and participate in further chemical transformations, potentially leading to a variety of derivatives with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated through quantum chemical calculations and spectroscopic analysis. The equilibrium geometry, vibrational assignments, and intermolecular interactions have been studied using density functional theory. The presence of strong hydrogen-bonded interactions and the influence of electronegative substituents on the geometry have been noted. Additionally, the pharmacokinetic properties such as drug likeness, absorption, distribution, metabolism, excretion, and toxicity have been predicted for these molecules. The antiviral potency against SARS-CoV-2 protein has been investigated through molecular docking studies, indicating potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Crystallography and Structural Analysis

Pyrimidine derivatives have been extensively studied for their crystal structures, offering insights into molecular conformations and intermolecular interactions. Studies on N-substituted pyrimidine acetamides reveal that these compounds have a folded conformation, where the pyrimidine ring inclination relative to the benzene ring varies significantly. Such structural analyses are crucial for understanding the physicochemical properties and potential biological activities of these compounds (Subasri et al., 2017).

Antimicrobial and Antitumor Activities

The antimicrobial activity of pyrimidine-triazole derivatives has been investigated, highlighting the potential of these compounds in addressing bacterial and fungal infections. These studies underscore the versatility of pyrimidine derivatives in synthesizing new molecules with significant biological activities (Majithiya & Bheshdadia, 2022). Additionally, certain pyrimidine derivatives have demonstrated antitumor activities, suggesting their potential use in developing anticancer agents. The exploration of different substituents attached to the pyrimidine ring has led to compounds with appreciable cancer cell growth inhibition, providing a foundation for the design of new anticancer therapies (Al-Sanea et al., 2020).

Molecular Docking and Drug Design

Advancements in computational chemistry have facilitated the molecular docking studies of pyrimidine derivatives, aiming to uncover their interactions with biological targets. For instance, investigations into the binding affinities of pyrimidine compounds against specific enzymes or receptors can inform the design of molecules with enhanced therapeutic potentials. Such studies offer a computational perspective on how these compounds could be optimized for better drug efficacy and specificity (Fahim et al., 2019).

Eigenschaften

IUPAC Name |

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-11-5-4-6-12(9-11)20-14(23)10-26-13-7-8-19-16-15(13)17(24)22(3)18(25)21(16)2/h4-9H,10H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBIZMJRVZBWJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

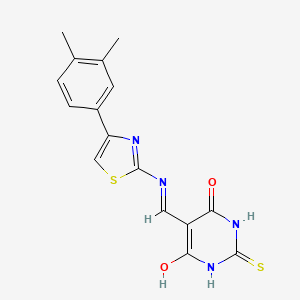

![6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2499733.png)

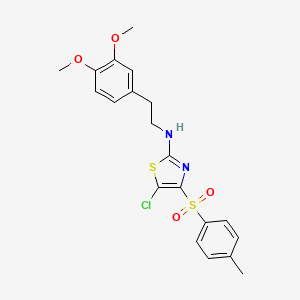

![ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2499734.png)

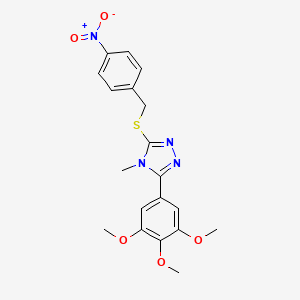

![(Z)-8-(4-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2499738.png)

![S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido](/img/structure/B2499741.png)

![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2499742.png)

![Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2499745.png)

![4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2499747.png)

![4-methyl-2-[(4-methylphenyl)sulfonyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2499752.png)